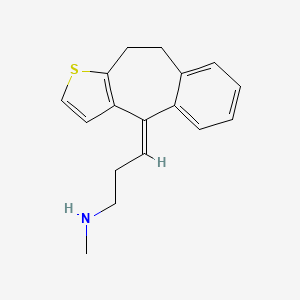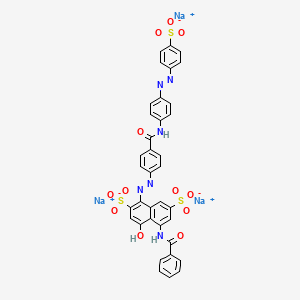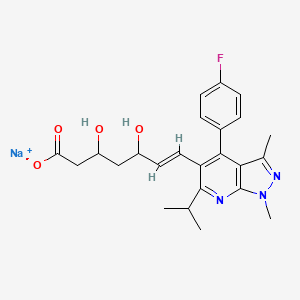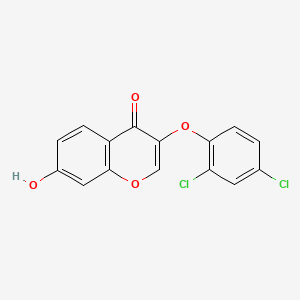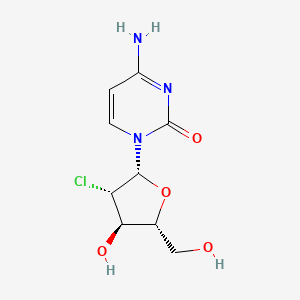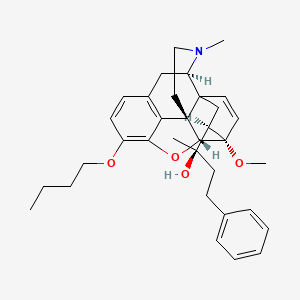
6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha(R))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- is a complex organic compound with a molecular formula of C34-H43-N-O4 and a molecular weight of 529.78 . This compound is part of the morphinan class, which is known for its significant pharmacological properties.
Métodos De Preparación
The synthesis of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- involves multiple steps, including the formation of the morphinan core structure followed by various functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques . Industrial production methods typically employ large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophilic substitution reactions can occur, especially at the methoxy and butoxy groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications due to its pharmacological properties, particularly in pain management and neurological disorders.
Mecanismo De Acción
The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- involves its interaction with specific molecular targets, such as opioid receptors. It binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction mechanisms that alter cellular responses .
Comparación Con Compuestos Similares
Compared to other morphinan derivatives, 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- is unique due to its specific functional groups and stereochemistry. Similar compounds include:
Morphine: A well-known opioid with significant analgesic properties.
Codeine: Another opioid used for its analgesic and antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
The uniqueness of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- lies in its specific chemical structure, which imparts distinct pharmacological properties .
Propiedades
Número CAS |
61520-40-9 |
|---|---|
Fórmula molecular |
C34H43NO4 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
(2R)-2-[(2S,6R,14R,15S,16R)-11-butoxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol |
InChI |
InChI=1S/C34H43NO4/c1-5-6-20-38-25-13-12-24-21-27-32-16-17-34(37-4,30-33(32,18-19-35(27)3)28(24)29(25)39-30)26(22-32)31(2,36)15-14-23-10-8-7-9-11-23/h7-13,16-17,26-27,30,36H,5-6,14-15,18-22H2,1-4H3/t26-,27-,30-,31-,32?,33+,34+/m1/s1 |
Clave InChI |
FTLVLQISDZTLTJ-NYWRNIHRSA-N |
SMILES isomérico |
CCCCOC1=C2C3=C(C[C@@H]4C56[C@]3(CCN4C)[C@@H](O2)[C@](C=C5)([C@H](C6)[C@@](C)(CCC7=CC=CC=C7)O)OC)C=C1 |
SMILES canónico |
CCCCOC1=C2C3=C(CC4C56C3(CCN4C)C(O2)C(C=C5)(C(C6)C(C)(CCC7=CC=CC=C7)O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



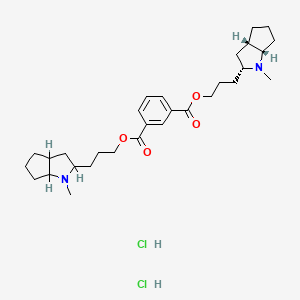
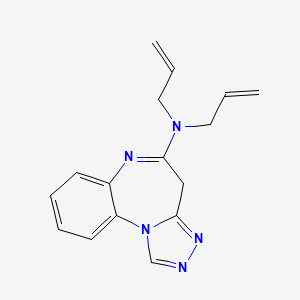
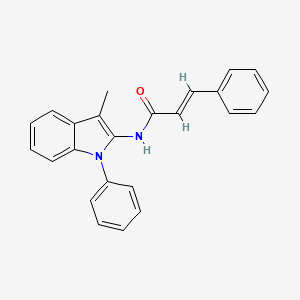

![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

